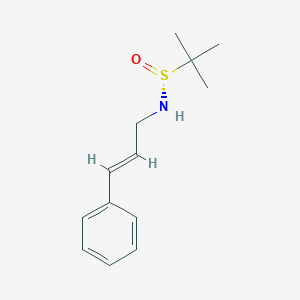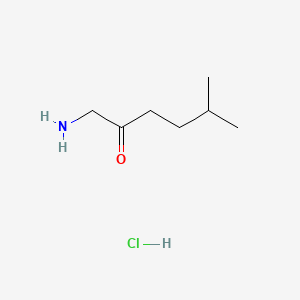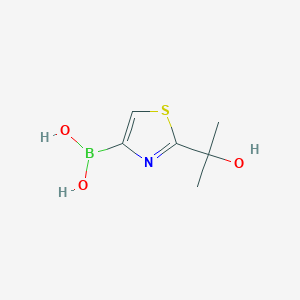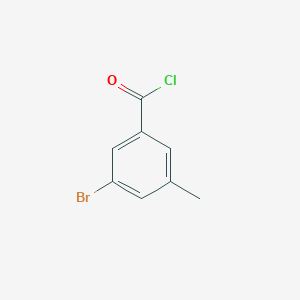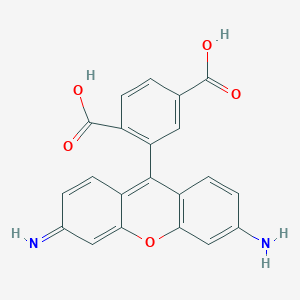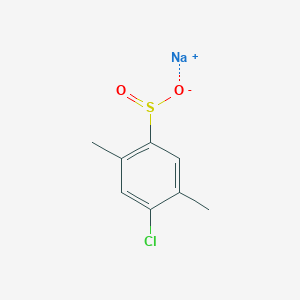
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C8H9ClNaO2S It is a derivative of benzenesulfonic acid, where the sulfonic acid group is replaced by a sulfinic acid group, and the benzene ring is substituted with chlorine and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt typically involves the sulfonation of 4-chloro-2,5-dimethylbenzene followed by reduction to the sulfinic acid and subsequent neutralization with sodium hydroxide. The reaction conditions often include:
Sulfonation: Using concentrated sulfuric acid at elevated temperatures.
Reduction: Employing reducing agents such as zinc dust in the presence of hydrochloric acid.
Neutralization: Adding sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: Can be oxidized to the corresponding sulfonic acid.
Reduction: Further reduction can lead to the formation of thiols.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: 4-Chloro-2,5-dimethylbenzenesulfonic acid.
Reduction: 4-Chloro-2,5-dimethylbenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinic acid group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as its role as a reducing agent or a nucleophile in chemical reactions.
類似化合物との比較
Similar Compounds
- 4-Chlorobenzenesulfonic acid sodium salt
- 2-Chloro-3,4-dimethoxybenzoic acid
- 4-Bromo-3,5-dimethoxybenzoic acid
Uniqueness
4-Chloro-2,5-dimethylbenzenesulfinic acid sodium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C8H8ClNaO2S |
|---|---|
分子量 |
226.66 g/mol |
IUPAC名 |
sodium;4-chloro-2,5-dimethylbenzenesulfinate |
InChI |
InChI=1S/C8H9ClO2S.Na/c1-5-4-8(12(10)11)6(2)3-7(5)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
InChIキー |
FZURSUAKLISJJC-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


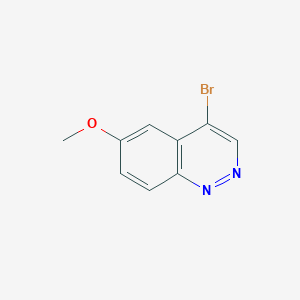
![2-[1-(Cyanomethyl)cyclopent-3-en-1-yl]acetonitrile](/img/structure/B13918604.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13918611.png)
![2-[(4-Methoxyphenyl)methyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B13918618.png)
![2-(Chloromethyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13918625.png)

